molecular formula C18H14N2O4S B5083703 N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide

N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide

Cat. No. B5083703
M. Wt: 354.4 g/mol
InChI Key: WSEMQAQAQHBBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide, also known as FNTB, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. FNTB is a benzamide derivative that contains a nitrophenylthio group and a furan ring. It has been found to possess several unique properties that make it an attractive candidate for research purposes.

Mechanism of Action

The exact mechanism of action of N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide is not fully understood. However, it has been suggested that N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression regulation. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them attractive targets for anti-cancer drug development.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide inhibits the activity of HDACs, leading to increased acetylation of histone proteins and altered gene expression patterns. N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide has also been found to induce apoptosis in cancer cells and inhibit cell proliferation. In addition, N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit potent anti-tumor activity. N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide has also been used as a probe to study protein-ligand interactions, making it a valuable tool for biochemistry research. However, N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide has not been extensively studied in vivo, so its potential toxicity and pharmacokinetics are not well understood.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide. One potential direction is to further investigate its anti-tumor activity and its mechanism of action. This could lead to the development of novel anti-cancer drugs that target HDACs. Another potential direction is to explore N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide's potential applications in material science, such as its use as a building block for the synthesis of novel organic materials. Additionally, further studies could be conducted to investigate N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide's potential anti-inflammatory activity and its use as a research tool for studying protein-ligand interactions.

Synthesis Methods

N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide can be synthesized using a multi-step process that involves the reaction of 2-furylmethylamine with 4-nitrophenylthiocyanate to form the intermediate 2-furylmethyl 4-nitrophenyl thiocarbamate. This intermediate is then treated with thionyl chloride to yield the desired product, N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide.

Scientific Research Applications

N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide has been found to exhibit anti-tumor activity and has been investigated as a potential anti-cancer agent. In biochemistry, N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide has been used as a probe to study protein-ligand interactions. In material science, N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide has been used as a building block for the synthesis of novel organic materials.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-nitrophenyl)sulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c21-18(19-12-14-4-3-11-24-14)16-5-1-2-6-17(16)25-15-9-7-13(8-10-15)20(22)23/h1-11H,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEMQAQAQHBBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.